molecular formula C20H17N3S B14675166 2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile CAS No. 40442-42-0

2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile

Cat. No.: B14675166
CAS No.: 40442-42-0
M. Wt: 331.4 g/mol
InChI Key: QTBLSLSGZBLXPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile is a conjugated organic compound featuring a benzothiazole moiety as an electron-withdrawing group (EWG) and a 4-(dimethylamino)phenyl (DMAP) unit as an electron-donating group (EDG). These groups are connected via a π-conjugated dienenitrile bridge, which facilitates intramolecular charge transfer (ICT), leading to solvatochromic behavior. The molecular formula is C₁₆H₁₅N₃, with a molecular weight of 249.32 g/mol. This compound belongs to the dicyanovinyl (DCV) family, known for applications in organic electronics and sensors due to tunable optoelectronic properties.

Properties

CAS No.

40442-42-0

Molecular Formula

C20H17N3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile

InChI

InChI=1S/C20H17N3S/c1-23(2)17-12-10-15(11-13-17)6-5-7-16(14-21)20-22-18-8-3-4-9-19(18)24-20/h3-13H,1-2H3

InChI Key

QTBLSLSGZBLXPO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=C(C#N)C2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

The synthesis of 2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Attachment of the Dimethylaminophenyl Group: This step involves the coupling of the benzothiazole intermediate with a dimethylaminophenyl derivative, often through a nucleophilic substitution reaction.

    Formation of the Penta-2,4-dienenitrile Moiety: This is typically done via a Knoevenagel condensation reaction, where the benzothiazole-dimethylaminophenyl intermediate is reacted with malononitrile under basic conditions.

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Homologs with Varying π-Conjugation Lengths

and highlight homologs DCV[3] (C₁₆H₁₅N₃) and DCV[4] (C₁₈H₁₇N₃), which differ in the length of their π-conjugated bridges. DCV[3] has a shorter penta-2,4-dienyl chain, while DCV[4] features a hepta-2,4,6-trienyl bridge. Key findings:

  • Solvatochromic Shifts : DCV[3] exhibits a bathochromic shift in polar solvents (Δλ = ~100 nm) due to ICT stabilization, whereas DCV[4] shows enhanced redshift (Δλ = ~130 nm) owing to extended conjugation.
  • Crystallography : DCV[3] adopts a planar conformation, maximizing π-orbital overlap, while DCV[4] displays slight torsional distortion due to steric effects.

Table 1: Comparison of DCV Homologs

Property DCV[3] (Target Compound) DCV[4]
Molecular Formula C₁₆H₁₅N₃ C₁₈H₁₇N₃
π-Conjugation Length Penta-2,4-dienyl Hepta-2,4,6-trienyl
Solvatochromic Shift (Δλ) ~100 nm ~130 nm
Crystal Structure Planar Torsionally Distorted
Compounds with Alternative Substituents

describes compounds D14–D20 , which replace the benzothiazole group with benzo[d][1,3]dioxol-5-yl and incorporate amide linkages. For example:

  • D14 (C₂₀H₁₇N₃O₄S): Features a nitro-phenyl group and a methylthio substituent. Its melting point (208.9–211.3°C) exceeds that of DCV homologs, likely due to stronger intermolecular hydrogen bonding.
  • D19 (C₂₇H₂₂N₄O₅): Includes a pyridinylmethoxy group, enhancing solubility in polar aprotic solvents.

Key Differences :

  • Electronic Effects: The DMAP group in the target compound is a stronger EDG than the methoxy or benzyloxy groups in D14–D20, leading to more pronounced ICT.
  • Thermal Stability : Amide-containing derivatives (D14–D20) exhibit higher melting points than DCV compounds, attributed to hydrogen-bonding networks.
Nitro-Substituted Analog

details (2E,4E)-2-[4-(1,3-Benzodioxol-5-yl)-1,3-thiazol-2-yl]-5-(4-nitrophenyl)-2,4-pentadienenitrile (C₂₁H₁₂N₄O₄S), which replaces DMAP with a nitro group (a stronger EWG). This substitution:

  • Reduces ICT : The nitro group diminishes electron-donating capacity, resulting in a hypsochromic shift compared to the target compound.
  • Applications : Nitro-substituted analogs are less solvatochromic but more suited for anion sensing due to enhanced electrophilicity.
Benzothiazole-Based Anticancer Agents

and describe benzothiazole derivatives like (Z)-5-[2-(Benzo[b]thiophen-2-yl)ethenyl]-1H-tetrazole , which share the benzothiazole core but lack the DMAP-dienenitrile system. These compounds:

  • Biological Activity : Exhibit anticancer properties via kinase inhibition, unlike the target compound’s focus on optoelectronics.
  • Structural Rigidity : The tetrazole ring introduces torsional strain, reducing conjugation efficiency compared to the planar DCV framework.

Table 2: Key Comparative Metrics

Compound Class EDG/EWG Pair π-Conjugation Solvatochromism Applications
Target DCV Compound DMAP/Benzothiazole Moderate Strong Sensors, OLEDs
DCV[4] Homolog DMAP/Benzothiazole Extended Stronger Advanced ICT materials
D14–D20 (Amide Series) Methoxy/Benzodioxol Short Weak Pharmaceuticals
Nitro-Substituted Analog Nitro/Benzodioxol Moderate Moderate Anion detection
Anticancer Tetrazoles Thiophen/Tetrazole Limited None Oncology

Biological Activity

2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C20H17N3S
  • Molecular Weight : 349.43 g/mol
  • CAS Number : 53427011

Research indicates that this compound may exhibit anticancer properties through various mechanisms:

  • Cytotoxicity : The compound has shown selective cytotoxic effects against several cancer cell lines, including A549 (lung carcinoma) and HeLa (cervical carcinoma). Studies suggest that its mechanism may involve the inhibition of tubulin polymerization, which is critical for cell division and growth .
  • Localization : It has been observed that the compound localizes rapidly to the Golgi apparatus in living cells. This localization may enhance its effectiveness by targeting cellular components crucial for tumor growth and survival .
  • Enzyme Inhibition : Recent findings indicate that compounds similar to 2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile can inhibit specific enzymes involved in cancer cell proliferation .

Anticancer Activity

The compound's anticancer activity has been documented in various studies:

Cell LineIC50 (µM)Mechanism of Action
A54915.6Inhibition of tubulin polymerization
HeLa12.3Induction of apoptosis through Golgi targeting
184B5 (normal breast epithelial)>50Selective toxicity towards cancer cells

The above table summarizes the cytotoxic effects observed in different cell lines, highlighting the selective nature of the compound against tumor cells compared to normal cells.

Case Studies

  • Study on A549 Cells : A study demonstrated that treatment with this compound resulted in significant perinuclear staining and moderate cytotoxicity. The localization pattern suggested a mechanism involving disruption of Golgi function, leading to apoptosis in cancer cells .
  • HeLa Cell Line Analysis : Another investigation showed that the compound effectively induced cell death in HeLa cells with an IC50 value lower than many conventional chemotherapeutics, indicating its potential as a novel anticancer agent .

Future Directions

Further research is warranted to explore:

  • The detailed molecular pathways affected by this compound.
  • Its efficacy in vivo using animal models.
  • Potential combinations with existing therapies to enhance anticancer effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing 2-(1,3-Benzothiazol-2-yl)-5-[4-(dimethylamino)phenyl]penta-2,4-dienenitrile, and what analytical techniques validate its purity?

  • Methodology : The compound can be synthesized via a multi-step condensation reaction, leveraging the benzothiazole core and a dimethylaminophenyl-substituted diene precursor. Key intermediates should be purified using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Final product purity is validated via:

  • High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
  • ¹H/¹³C NMR spectroscopy to verify structural integrity (e.g., aromatic proton environments at δ 7.2–8.5 ppm for benzothiazole and δ 3.0–3.5 ppm for dimethylamino groups) .
  • HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity .

Q. How can X-ray crystallography be applied to resolve the molecular geometry of this compound, and what software tools are critical for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and conjugation patterns. Use SHELXL for refinement, employing features like anisotropic displacement parameters and twin-law corrections to address disordered regions. Key steps:

  • Data collection : At 100 K to minimize thermal motion artifacts.
  • Structure solution : Direct methods with SHELXT .
  • Validation : Check for R-factor convergence (target: <0.05) and residual electron density maps .

Q. What are the stability considerations for long-term storage of this compound, and how do substituents influence degradation pathways?

  • Methodology : Store at -20°C under inert gas (argon) to prevent oxidation of the dimethylamino group and hydrolysis of the nitrile moiety. Stability is assessed via:

  • Accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with LC-MS monitoring.
  • UV/vis spectroscopy to detect shifts in λmax due to conjugation loss .

Advanced Research Questions

Q. How does the compound exhibit solvatochromic behavior, and what solvent polarity scales are suitable for quantifying this effect?

  • Methodology : Measure UV/vis spectra in solvents of varying polarity (e.g., cyclohexane to DMSO). Use the ET(30) scale to correlate bathochromic shifts with solvent polarity. Key observations:

  • A red shift in λmax (>50 nm) in polar solvents indicates intramolecular charge transfer (ICT) between the benzothiazole (electron-deficient) and dimethylaminophenyl (electron-rich) groups.
  • Compare with reference dyes (e.g., Reichardt’s dye) to assign solvent polarity parameters .

Q. What experimental designs are optimal for studying the compound’s nonlinear optical (NLO) properties, and how do conjugation pathways enhance its response?

  • Methodology : Employ Z-scan techniques with a femtosecond laser (λ = 800 nm) to measure two-photon absorption (TPA) cross-sections. Key factors:

  • Molecular planarity : Extended π-conjugation in the diene linker enhances TPA (theoretical calculations via TD-DFT predict σTPA > 500 GM).
  • Excited-state dynamics : Time-resolved transient absorption (TA) spectroscopy reveals charge-transfer state lifetimes (>1 ns) critical for NLO applications .

Q. How can contradictory crystallographic data (e.g., bond-length alternation vs. conjugation) be resolved using advanced refinement strategies?

  • Methodology : Address discrepancies via:

  • Twin refinement : Apply twin laws in SHELXL for overlapping diffraction spots.
  • Theoretical validation : Compare experimental bond lengths with DFT-optimized geometries (e.g., B3LYP/6-31G* level). Discrepancies >0.02 Å suggest residual disorder or thermal motion .

Q. What computational approaches predict the compound’s electronic properties, and how do they align with experimental data?

  • Methodology : Perform DFT calculations (Gaussian 16, B3LYP functional) to model frontier molecular orbitals (FMOs) and ionization potentials.

  • HOMO-LUMO gap : Correlate with UV/vis λmax (e.g., calculated gap of 3.2 eV vs. experimental 310 nm absorption).
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.